molecular formula C6H12Na2O12P2 B1168533 sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate CAS No. 123333-75-5

sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate

Cat. No.: B1168533
CAS No.: 123333-75-5
M. Wt: 380.11
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thermogravimetric Analysis (TGA)

  • Weight loss profiles differentiate loosely bound surface water from structural water. For example, adenosine 3′,5′-cyclic monophosphate sodium hydrates lose 2–5 water molecules between 25°C and 150°C.
  • Dehydration kinetics : Heating at 250–350 K removes 4–10 water molecules within one second, as observed in similar nucleotide hydrates.

X-ray Crystallography

  • Water occupancy sites : Structural studies of sodium phosphate hydrates (e.g., cAMPNa·5H2O) reveal water molecules occupying interstitial channels or coordinating sodium ions.
  • Hydrogen-bond networks : Water mediates interactions between phosphate oxygens and hydroxyl groups, stabilizing the lattice. For instance, in AMP sodium salt hydrates, each sodium ion coordinates with 6–8 oxygen atoms from water and phosphate groups.

Hydration Variants

Hydrate Form Water Content Stability
Monohydrate 1 H2O per formula unit Stable below 40% relative humidity (RH)
Pentahydrate 5 H2O per formula unit Stable at 60–80% RH, converts to lower hydrates upon drying

The exact hydration state of this compound depends on synthesis conditions and storage humidity. For example, analogous hydrates reversibly convert between forms (e.g., cAMPNa·4H2O ↔ cAMPNa·2H2O) without structural collapse.

Properties

IUPAC Name

sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.Na.H2O/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;1H2/q;+1;/p-1/t3-,4-,5+,6+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPBKMCKEQOCPM-WMUOJARJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)OP(=O)(O)[O-])O)O)OP(=O)(O)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)[O-])O)O)OP(=O)(O)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NaO13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate is a complex phosphate derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₅NaO₈P
  • Molecular Weight : 232.16 g/mol
  • Phosphate Metabolism : This compound plays a role in cellular phosphate metabolism. It is involved in the synthesis and degradation of nucleotides and nucleic acids, influencing cellular energy transfer and signaling pathways.
  • Enzyme Modulation : It acts as a substrate or inhibitor for various enzymes involved in metabolic pathways. For instance, it can affect the activity of kinases and phosphatases that are crucial for cellular signaling.

Pharmacokinetics

  • Absorption : Sodium phosphate compounds are generally well absorbed in the gastrointestinal tract. The absorption mechanism involves active transport processes that facilitate the movement of sodium ions across cell membranes .
  • Distribution : Once absorbed, it distributes through body fluids and tissues where it participates in biochemical processes.
  • Excretion : The primary route of excretion is through the kidneys. The renal clearance of phosphates is influenced by dietary intake and hormonal regulation.

Study 1: Effects on Mineral Metabolism

A study investigated the effects of sodium phosphate on mineral metabolism in humans. Participants receiving sodium phosphate showed significant increases in serum phosphorus levels (mean peak 7.6 ± 0.1 mg/dl) and parathyroid hormone levels (mean peak 317 ± 19.5 pg/ml), indicating its role in calcium-phosphate homeostasis .

Study 2: Safety Profile in Animal Models

In animal studies assessing the safety profile of sodium phosphate solutions, various doses were administered to rats. Histological examinations revealed no unexpected findings compared to control groups, suggesting that sodium phosphate can be safely utilized at recommended dosages .

Comparative Analysis of Phosphate Compounds

CompoundMolecular Weight (g/mol)Biological ActivityKey Findings
Sodium Dihydrogen Phosphate119.98Involved in energy metabolismEnhances renal absorption of phosphates
Sodium Phosphate141.96Modulates enzyme activityIncreases serum phosphorus levels
Sodium;[(2S,3S,4S,5R)-3,4-dihydroxy...]232.16Influences cellular signalingAffects mineral metabolism significantly

Chemical Reactions Analysis

Metabolic Pathway Involvement

F2,6BP is a key regulator of glycolysis and gluconeogenesis. It enhances the activity of phosphofructokinase-1 (PFK-1) , the rate-limiting enzyme of glycolysis, while inhibiting fructose-1,6-bisphosphatase (FBPase-1) , a gluconeogenic enzyme .

Enzyme Interaction Reaction Catalyzed Effect of F2,6BP
Phosphofructokinase-1 (PFK-1)Fructose 6-phosphate → Fructose 1,6-bisphosphateAllosteric activation
Fructose-1,6-bisphosphatase-1Fructose 1,6-bisphosphate → Fructose 6-phosphateCompetitive inhibition

The bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) synthesizes F2,6BP via kinase activity and degrades it via phosphatase activity .

Enzymatic Hydrolysis

F2,6BP undergoes hydrolysis through specific phosphatases, including fructose-2,6-bisphosphatase , yielding fructose 6-phosphate and inorganic phosphate (Pi) .

Reaction Conditions Products
F2,6BP + H₂O → Fructose 6-phosphate + 2 PipH 7.4, Mg²⁺/Mn²⁺ cofactorsFructose 6-phosphate, phosphate

This reaction is critical for switching cellular metabolism from glycolysis to gluconeogenesis under low-energy conditions .

Phosphorylation/Dephosphorylation

F2,6BP is synthesized via ATP-dependent phosphorylation of fructose 6-phosphate by PFKFB kinase :

Fructose 6 phosphate+ATPPFKFB kinaseF2 6BP+ADP\text{Fructose 6 phosphate}+\text{ATP}\xrightarrow{\text{PFKFB kinase}}\text{F2 6BP}+\text{ADP}

Conversely, dephosphorylation by PFKFB phosphatase regenerates fructose 6-phosphate .

Chelation with Metal Ions

The phosphate groups in F2,6BP chelate divalent cations like Mg²⁺ and Mn²⁺, which stabilize its interaction with enzymes such as PFK-1 .

Metal Ion Binding Site Role
Mg²⁺β-phosphate of F2,6BPFacilitates enzyme-substrate binding
Mn²⁺α-phosphate of F2,6BPEnhances catalytic efficiency

Acid/Base-Catalyzed Reactions

Under acidic conditions (pH < 4), F2,6BP undergoes non-enzymatic hydrolysis of its phosphoester bonds, yielding fructose and free phosphate. In alkaline environments (pH > 9), the compound remains stable but may form complexes with sodium ions due to its salt form .

Stability in Aqueous Solutions

As a hydrate, the compound exhibits high solubility in water (~50 mg/mL at 25°C). Degradation occurs via:

  • Oxidation : At elevated temperatures (>40°C), the furanose ring may oxidize.

  • Photodegradation : Exposure to UV light accelerates breakdown into phosphorylated byproducts .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound shares a sugar-phosphate backbone with nucleotides and their analogs. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name (CAS No.) Molecular Formula Key Functional Groups/Substituents Molecular Weight (g/mol) Biological/Functional Notes Reference ID
Sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate Not specified Oxolane ring, 3,4-diol, hydroxymethyl, phosphonooxymethyl, sodium counterion Not available Likely interacts with phosphate-binding enzymes or transporters -
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (34983-48-7) C₁₁H₁₇N₅O₁₀P₂S 6-amino-2-methylsulfanylpurine base, phosphono group 473.02 Potential kinase inhibitor due to purine mimicry
FADH₂ (1910-41-4) C₂₇H₃₅N₉O₁₅P₂ Flavin adenine dinucleotide (FAD) with reduced isoalloxazine ring, multiple phosphate groups 787.54 Electron carrier in redox reactions (e.g., mitochondrial respiration)
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [...] (104576-80-9) C₁₉H₂₅BrN₈O₁₃P₂ Brominated pyrimidine base, phosphonooxymethyl group 715.30 Antiviral or anticancer candidate (bromine enhances DNA crosslinking)
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) (104576-78-5) Not specified Iodinated pyrimidine, 2-aminopurine, phosphonooxymethyl 762.01 Radio-sensitizing agent (iodine’s radiopaque properties)

Key Observations :

  • Backbone Variations : While all compounds feature an oxolane or deoxyribose-like ring, substituents (e.g., purine, pyrimidine, halogens) dictate functional specificity. The target compound lacks a nucleobase, distinguishing it from nucleotide analogs .
  • Phosphorylation Patterns : The sodium hydrogen phosphate group in the target compound contrasts with the diphosphate in FADH₂ or polymeric phosphate chains in other analogs .
  • Biological Implications: Halogenation (Br, I) in analogs enhances DNA interaction, while methylsulfanyl or amino groups in purine derivatives modulate kinase inhibition .

Quantitative Similarity Assessment

Similarity indexing methods, such as the Tanimoto coefficient , quantify structural overlap. For example:

  • reports ~70% similarity between aglaithioduline and SAHA (a histone deacetylase inhibitor) using fingerprint-based analysis .
  • The target compound’s lack of a nucleobase would reduce its similarity to purine/pyrimidine analogs (<50% by Tanimoto metrics), aligning with the "similar property principle" for activity prediction .

Cross-Reactivity and Assay Performance

Cross-reactivity in immunoassays () is influenced by shared phosphate or hydroxyl motifs. For instance:

  • The sodium hydrogen phosphate group may cause cross-reactivity in assays targeting phosphorylated metabolites, despite differences in the core structure .
  • Halogenated analogs (e.g., bromo/iodo derivatives) exhibit lower cross-reactivity due to steric and electronic effects .

Research Findings and Implications

Pharmacokinetic and Physicochemical Properties

  • Solubility: The sodium counterion in the target compound enhances aqueous solubility compared to non-ionic analogs (e.g., FADH₂) .
  • Lipophilicity : Halogenated analogs (e.g., 104576-80-9) show increased logP values due to bromine/iodine, affecting membrane permeability .

Challenges in Similarity-Based Drug Design

  • For example, minor substituent changes (e.g., methylsulfanyl to amino groups) can drastically alter kinase inhibition profiles .
  • Stereochemical Sensitivity : The 2S,3S,4S,5R configuration in the target compound may limit its utility in systems requiring enantioselective recognition .

Preparation Methods

Bifunctional Kinase/Phosphatase Systems

The compound is synthesized via 6-phosphofructo-2-kinase (PFK-2) , which catalyzes the transfer of a phosphate group from ATP to fructose-6-phosphate (F6P) at the C2 position. Key steps include:

  • Substrate Preparation : F6P (1–10 mM) is generated from glucose or fructose using hexokinase/glucokinase and glucose-6-phosphate isomerase.

  • ATP-Regeneration Systems : Co-factors like acetyl phosphate or phosphoenolpyruvate are used with acetate/pyruvate kinase to maintain ATP levels, enabling high yields (70–90%).

  • Reaction Conditions :

    • pH: 7.0–7.5 (Tris-HCl or HEPES buffer)

    • Temperature: 25–37°C

    • Mg²⁺/Mn²⁺: 5–10 mM (essential for PFK-2 activity).

Table 1: Enzymatic Synthesis Parameters

ParameterRange/ValueSource
F6P Concentration1–10 mM
ATP RegenerationAcetyl phosphate/PEP
Yield70–90%
Reaction Time8–24 hours

Hydrolysis of Cyclic Phosphates

Fructose-1,2-cyclic phosphate intermediates (e.g., FCP) are hydrolyzed under mild alkaline conditions (pH 8–9) to yield the target compound. This method avoids harsh reagents but requires rigorous purification to remove byproducts.

Chemical Synthesis

Phosphorylation via Carbodiimide Coupling

Dicyclohexylcarbodiimide (DCC) mediates phosphorylation of fructose derivatives in anhydrous pyridine:

  • Substrate : Fructose-1,6-bisphosphate (FDP) or protected fructose analogs.

  • Phosphorylating Agent : Phosphoric acid or its derivatives.

  • Cyclization : Forms fructose-1,2-cyclic phosphate, followed by selective hydrolysis to yield the C2-phosphorylated product.

Key Challenges :

  • Low regioselectivity (requires chromatographic purification).

  • Byproduct formation (e.g., inorganic phosphates).

Industrial-Scale Processes

Large-scale production involves:

  • Fermentation : Microbes (e.g., Saccharomyces cerevisiae) produce fructose phosphates, which are extracted and purified.

  • Ion-Exchange Chromatography : DEAE-Sepharose or Dowex resins separate phosphorylated intermediates.

  • Crystallization : Zinc or sodium salts precipitate the product, followed by lyophilization.

Table 2: Industrial Synthesis Metrics

StepMethod/AgentPurity
ExtractionEthanol precipitation60–75%
PurificationDEAE-Sepharose>95%
Final CrystallizationZinc acetate99% (lyophilized)

Purification and Characterization

Zinc Salt Precipitation

Zinc chloride (0.5–2 equivalents) selectively precipitates impurities (e.g., F6P, ADP) at pH 4–5. The target compound is then precipitated at pH 7–8 with additional Zn²⁺, achieving >95% purity.

Analytical Methods

  • HPLC : C18 reverse-phase columns (Mobile phase: 10 mM NH₄H₂PO₄, pH 4.0).

  • NMR : ¹H/³¹P NMR confirm stereochemistry and phosphorylation (δP: -0.5 to -1.5 ppm).

  • Mass Spectrometry : ESI-MS ([M-H]⁻: m/z 362.10).

Table 3: Analytical Data

TechniqueKey FeaturesReference
³¹P NMRSingle peak at δ = -1.2 ppm
ESI-MSm/z 362.10 (C₆H₁₃NaO₁₂P₂⁻)
HPLCRetention time: 12.3 min (C18 column)

Q & A

Q. How can researchers confirm the hydrate form of this compound during synthesis?

Methodological Answer: The hydrate form can be validated using thermogravimetric analysis (TGA) to detect mass loss corresponding to water release (typically ~100–150°C). Karl Fischer titration is also critical for quantifying water content precisely. For sodium phosphate hydrates (e.g., Na₂HPO₄·nH₂O), the stoichiometry of water molecules is sensitive to storage conditions, so controlled humidity during synthesis and characterization is essential .

Q. What analytical techniques are recommended for structural elucidation?

Methodological Answer: High-resolution NMR (¹H, ¹³C, ³¹P) is indispensable for confirming stereochemistry and phosphorylation sites. For example, ³¹P NMR can resolve phosphate group environments. Pair this with mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Crystallography (X-ray or cryo-EM) may be used if single crystals are obtainable, though hydrates often form amorphous solids .

Q. How should this compound be handled to prevent degradation?

Methodological Answer: Store lyophilized samples under inert gas (argon) at –20°C to minimize hydrolysis of phosphate groups. In solution, use pH-stable buffers (e.g., Tris or HEPES) and avoid divalent cations (Mg²⁺, Ca²⁺) that may precipitate the compound. For long-term storage, lyophilize in aliquots and confirm stability via HPLC .

Advanced Research Questions

Q. How can computational tools resolve conformational dynamics of this compound?

Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model the compound’s flexibility in aqueous environments. UCSF Chimera’s Multiscale extension is useful for visualizing interactions with larger complexes (e.g., enzymes). Pair simulations with experimental data (e.g., NMR-derived distance restraints) to validate predicted conformations .

Q. What strategies address contradictory data in receptor binding assays?

Methodological Answer: If binding affinities vary across studies, consider:

  • Receptor Isoforms: Test against purified receptor subtypes (e.g., P2Y₁ vs. P2Y₁₂) to rule out isoform-specific effects.
  • Hydration State: Ensure the compound’s hydrate form is consistent, as water molecules may participate in binding pockets.
  • Orthogonal Assays: Combine surface plasmon resonance (SPR) with fluorescence polarization to cross-validate kinetics .

Q. How can researchers investigate its role in enzymatic pathways (e.g., nucleotide biosynthesis)?

Methodological Answer: Use isotopic labeling (e.g., ¹³C-glucose) in tracer studies to track incorporation into downstream metabolites. Pair with LC-MS/MS for quantification. For in vitro enzyme assays (e.g., kinase/phosphatase activity), optimize reaction conditions using phosphate-free buffers to avoid background interference. Control for off-target effects with competitive inhibitors .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Controls: Monitor reaction intermediates via inline FTIR or Raman spectroscopy.
  • Purification: Use ion-exchange chromatography to isolate the compound from unreacted starting materials (e.g., adenosine derivatives).
  • QC Metrics: Establish acceptance criteria for purity (>98% by HPLC), phosphate content (ICP-OES), and water content (TGA) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported phosphorylation kinetics?

Methodological Answer: Variations may arise from:

  • Buffer Composition: Phosphate buffers can alter reaction equilibria; substitute with non-phosphate buffers (e.g., MOPS).
  • Metal Cofactors: Test Mg²⁺/Mn²⁺ concentrations systematically, as these ions modulate kinase activity.
  • Temperature Gradients: Use a thermostatted reaction chamber to ensure consistent conditions .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Quality Control

ParameterTechniqueAcceptance CriteriaReference
PurityHPLC-UV (254 nm)≥98%
Phosphate ContentICP-OES1:1 molar ratio to sodium
Hydration StoichiometryTGA/Karl Fischer1–2 H₂O molecules

Q. Table 2. Common Artifacts in Synthesis

ArtifactSourceMitigation Strategy
Hydrolysis productsAqueous storage at high pHLyophilize immediately post-synthesis
Sodium adductsExcess Na⁺ in reaction mixtureDialysis against ammonium acetate
Oxidative degradationExposure to light/oxygenUse amber vials and argon overlay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.